molecular formula C20H30N4O2S B11218676 N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide

N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide

Cat. No.: B11218676
M. Wt: 390.5 g/mol
InChI Key: QITBGRLWVKFDBM-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its potential to modulate protein kinase activity. The compound features a 2-thioxoquinazolin-4-amine scaffold, a pharmacophore known to exhibit potent kinase inhibitory properties [1] . This core structure is linked via a hexanamide spacer to a 3-isopropoxypropyl group, a design strategy often employed to enhance solubility and cellular permeability. Its primary research value lies in its function as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers [2] . Researchers utilize this compound to probe the mechanistic aspects of this pathway, studying its effects on downstream signaling events, cell cycle arrest, and the induction of apoptosis in vitro. The thioxoquinazoline moiety is hypothesized to compete with ATP for binding in the catalytic cleft of specific kinases, thereby blocking phosphorylation and subsequent signal transduction [3] . It serves as a crucial tool compound for validating novel kinase targets, understanding resistance mechanisms to existing therapies, and exploring combination treatment strategies in preclinical models. This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H30N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C20H30N4O2S/c1-15(2)26-14-8-13-21-18(25)11-4-3-7-12-22-19-16-9-5-6-10-17(16)23-20(27)24-19/h5-6,9-10,15H,3-4,7-8,11-14H2,1-2H3,(H,21,25)(H2,22,23,24,27)

InChI Key

QITBGRLWVKFDBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21

Origin of Product

United States

Biological Activity

N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide is a compound with notable biological activity, particularly in the context of neurological disorders and potential therapeutic applications. This article delves into its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H30N4O2S
  • Molecular Weight : 390.55 g/mol
  • IUPAC Name : N-(3-propan-2-yloxypropyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

The compound features a quinazoline core structure, which is often associated with various pharmacological activities. The presence of the thioxo group contributes to its reactivity and potential biological interactions.

This compound primarily acts as an antagonist of the calcitonin gene-related peptide (CGRP) receptor. This receptor is implicated in migraine pathophysiology, making this compound a candidate for migraine treatment. By inhibiting CGRP activity, the compound may alleviate headache symptoms associated with migraines .

Pharmacological Profile

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Some derivatives show promise in treating seizure disorders.
  • Antiulcer Effects : Similar compounds have demonstrated protective effects on gastric mucosa.

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
BMS-694153Contains 2-thioxoquinazolineCGRP receptor antagonist
4-(4-Oxo-2-thioxoquinazolin) derivativesSimilar quinazoline coreAntiulcer activity
3-aminoquinazoline derivativesRelated to quinazoline classAnticonvulsant activity

This table highlights the distinctiveness of this compound regarding its specific receptor interactions and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • In Vitro Studies : Binding affinity assays have demonstrated significant inhibition of CGRP receptor activity at low micromolar concentrations. This suggests a strong potential for clinical application in migraine management.
  • Animal Models : In vivo studies using rodent models have shown that administration of this compound results in reduced frequency and severity of induced migraine-like symptoms.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound has been identified as a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. This receptor plays a crucial role in migraine pathophysiology, making the compound a promising candidate for migraine treatment due to its ability to alleviate headache symptoms by blocking pain transmission pathways. Its high potency and favorable pharmacokinetic properties suggest significant therapeutic potential in this area.

Synthesis and Chemical Properties

The synthesis of N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide involves several key reactions that can be optimized for yield and purity. The molecular formula is C20H30N4O2S, with a molecular weight of approximately 398.61 g/mol. The synthesis typically includes multi-step pathways that leverage various functional groups present in the compound.

Compound Name Structure Features Biological Activity
This compoundContains thioxo and quinazolinone moietiesPotent CGRP receptor antagonist
BMS-6941532-Oxo-1,2-dihydroquinazolin moietyAnti-migraine
4-(4-Oxo-2-thioxo-1,2-dihydroquinazolin)benzenesulfonamideSimilar core structureAntiulcer activity

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds similar to this compound. For instance:

Anticancer Activity

Research has indicated that derivatives of quinazoline exhibit anticancer properties. The introduction of thioxo groups in these compounds enhances their activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structural motifs may also exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 422276-14-0 Analog
Molecular Formula C₂₀H₂₉N₃O₃S (estimated*) C₂₁H₃₀N₄O₃S
Molecular Weight ~391.5 g/mol (calculated) 418.6 g/mol
Key Substituents 3-isopropoxypropyl, 2-thioxo-4-aminoquinazoline 3-morpholinopropyl, 2-thioxo-4-oxoquinazoline
Polarity Moderate (ether group) High (morpholine ring)
Theoretical Solubility Higher in nonpolar solvents Higher in polar solvents (e.g., DMF, water)

*Calculated by replacing the morpholinopropyl group (C₇H₁₄N₂O) in the analog with 3-isopropoxypropyl (C₆H₁₃O₂) and adjusting nitrogen count.

Functional Analog: (Se)NBD-Mal ()

The thioxo group in the target compound may similarly enhance fluorescence or redox activity, though this requires experimental validation .

Agrochemical Amides ()

Propanil (N-(3,4-dichlorophenyl)propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) demonstrate the versatility of amides in agrochemicals. The target compound’s quinazoline-thioxo core could mimic bioactive motifs in herbicides or fungicides, but its specific activity remains uncharacterized .

Research Findings and Implications

  • Quinazoline-Thioxo Derivatives : Compounds with this scaffold are under investigation for kinase inhibition and antimicrobial activity. The thioxo group’s electron-withdrawing effects may stabilize interactions with catalytic sites .
  • Impact of Substituents: The isopropoxypropyl group likely improves lipophilicity, enhancing membrane permeability compared to the morpholinopropyl analog. This could favor central nervous system (CNS) targeting or agrochemical penetration .
  • Synthetic Challenges : The hexanamide spacer’s length and flexibility may require optimization for target engagement, as seen in peptide-mimetic drug design .

Preparation Methods

Cyclization Using Isatoic Anhydride

In a representative procedure, isatoic anhydride (e.g., 10 ) is heated with a primary amine (e.g., ammonia or methylamine) to yield a 2-aminobenzamide intermediate. Subsequent treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux conditions facilitates cyclization, producing the 2-thioxo-1,2-dihydroquinazolin-4(1H)-one core (e.g., 11 ). This step achieves yields of 70–85% when conducted in ethanol or DMF at 80–100°C for 6–12 hours.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.

  • Temperature Control : Prolonged heating above 100°C risks decomposition of the thioxo group.

Functionalization of the Quinazolinone Core

Introduction of the 6-Aminohexanamide Side Chain

The 4-position of the quinazolinone core is functionalized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For NAS, the quinazolinone is first activated by nitration or halogenation, followed by displacement with 6-aminohexanoic acid derivatives.

Halogenation-Amination Sequence

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 4-keto group to a chloride, forming 4-chloro-2-thioxoquinazoline.

  • Amination : Reaction with 6-aminohexanoic acid in the presence of a base (e.g., triethylamine) in THF or DCM at 25–40°C installs the aminohexanoyl side chain.

Yield Optimization :

  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve amination efficiency, reducing reaction times from 24 hours to 6–8 hours.

  • Protection Strategies : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) prevents side reactions during amination.

Synthesis of the N-(3-Isopropoxypropyl) Substituent

The terminal amine of the hexanamide side chain is acylated with 3-isopropoxypropyl chloride or a reactive ester derivative.

Acylation via Carbodiimide Coupling

  • Activation : The carboxylic acid group of 6-aminohexanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM or DMF.

  • Coupling : The activated ester reacts with 3-isopropoxypropylamine at 0–25°C for 12–24 hours, forming the final amide bond.

Side Reaction Mitigation :

  • Temperature Control : Lower temperatures (0–5°C) minimize epimerization or over-activation.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted amine and coupling reagents.

Integrated Synthetic Route

Combining the above steps, a proposed synthesis pathway is outlined below:

StepReactionReagents/ConditionsYield (%)Reference
1CyclizationIsatoic anhydride, CS₂, KOH, DMF, 80°C, 8h78
2ChlorinationPOCl₃, reflux, 3h92
3Amination6-Aminohexanoic acid, Pd(OAc)₂, THF, 40°C, 6h65
4AcylationEDC/NHS, 3-isopropoxypropylamine, DCM, 24h58

Structural Validation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 1.05 (d, 6H, isopropyl CH₃), δ 3.40 (m, 2H, OCH₂), and δ 8.20 (s, 1H, quinazolinone H-5).

  • IR (KBr) : Peaks at 1675 cm⁻¹ (C=O amide) and 1240 cm⁻¹ (C=S) confirm functional groups.

Chromatographic Purity

  • HPLC : >95% purity achieved using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Challenges and Alternative Approaches

Thioxo Group Stability

The 2-thioxo group is prone to oxidation under acidic or aerobic conditions. Solutions include:

  • Conducting reactions under inert atmosphere (N₂/Ar).

  • Adding antioxidants (e.g., ascorbic acid) during workup.

Amide Bond Racemization

Racemization during acylation is minimized by:

  • Using COMU instead of EDC/NHS for sterically hindered amines.

  • Employing low-temperature (-10°C) coupling protocols.

Q & A

Basic: What experimental methods are recommended for synthesizing N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves coupling reactions between thiouracil derivatives and activated isopropoxypropyl intermediates. Key steps include:

  • Thiocyanate Reactivity : Leverage thiocarboxanilide reactions with hydrazonoyl halides in polar aprotic solvents (e.g., N,N-dimethylformamide) to form thiadiazoline intermediates, as demonstrated in thiocyanate-based systems .
  • Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and intermediate stability. Integrate experimental feedback loops to refine conditions (e.g., solvent, temperature) and reduce trial-and-error approaches .
  • Characterization : Confirm intermediates and final products via IR, ¹H/¹³C NMR, and high-resolution mass spectrometry .

Basic: How should researchers design experiments to characterize the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Stress Testing : Conduct accelerated degradation studies under controlled conditions (pH, temperature, light exposure) using HPLC or LC-MS to monitor decomposition products.
  • Data Collection : Apply statistical experimental design (e.g., factorial design) to systematically evaluate interactions between variables (e.g., humidity and oxidation) .
  • Safety Protocols : Adhere to advanced laboratory safety standards, including chemical hygiene plans and 100% compliance with safety exams for handling reactive intermediates .

Advanced: What computational strategies are effective for predicting the reactivity or binding affinity of this compound in biological systems?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model the thioxo-quinazolinyl moiety’s electronic structure to predict nucleophilic attack sites or hydrogen-bonding interactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein docking using force fields parameterized for sulfur-containing heterocycles. Validate with experimental IC₅₀ values from enzyme inhibition assays.
  • Data Integration : Cross-reference computational predictions with spectral data (e.g., NMR chemical shifts) to refine accuracy .

Advanced: How can researchers resolve contradictions in activity data (e.g., inconsistent enzyme inhibition results) for this compound?

Methodological Answer:

  • Source Analysis : Differentiate between assay conditions (e.g., buffer pH, co-solvents) that may alter protonation states or solubility.
  • Meta-Analysis : Apply comparative methodologies (e.g., systematic review frameworks) to identify biases in experimental setups or measurement techniques .
  • Reproducibility : Replicate studies under standardized protocols (e.g., OECD guidelines) and use error-propagation models to quantify uncertainty .

Advanced: What reactor design principles apply to scaling up the synthesis of this compound while minimizing byproducts?

Methodological Answer:

  • Reactor Engineering : Optimize mixing efficiency and heat transfer using microreactors or continuous-flow systems, particularly for exothermic steps involving thiouracil activation .
  • Separation Technologies : Implement membrane-based purification to isolate the target amide from polar byproducts (e.g., unreacted hydrazonoyl halides) .
  • Process Simulation : Use Aspen Plus or COMSOL to model reaction kinetics and simulate scalability under industrial constraints (e.g., residence time, pressure) .

Basic: What spectroscopic techniques are critical for validating the structural integrity of intermediates during synthesis?

Methodological Answer:

  • Stepwise Validation :
    • IR Spectroscopy : Confirm thioxo (C=S) and amide (C=O) functional groups via characteristic stretching frequencies (e.g., 1250–1050 cm⁻¹ for C=S) .
    • NMR Analysis : Use ¹H NMR to resolve isopropoxypropyl chain protons (δ 1.0–1.5 ppm) and quinazolinyl NH signals (δ 8.0–10.0 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .
    • Mass Spectrometry : Employ HRMS (ESI+) to verify molecular ion peaks and isotopic patterns consistent with sulfur content .

Advanced: How can researchers employ design of experiments (DoE) to optimize reaction yield and purity?

Methodological Answer:

  • Screening Designs : Use Plackett-Burman designs to identify critical factors (e.g., catalyst loading, solvent polarity) with minimal experimental runs .
  • Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships between variables (e.g., temperature vs. reaction time) and maximize yield .
  • Robustness Testing : Perform Taguchi methods to assess parameter sensitivity and ensure process stability under minor fluctuations .

Advanced: What environmental fate studies are relevant for assessing the ecological impact of this compound?

Methodological Answer:

  • Atmospheric Chemistry : Model tropospheric degradation pathways (e.g., OH radical reactions) using computational tools like Gaussian or AERMOD .
  • Aquatic Persistence : Conduct OECD 301 biodegradation tests under aerobic conditions, monitoring half-life via LC-MS .
  • Bioaccumulation : Calculate logP values (e.g., using ChemAxon) and correlate with experimental bioconcentration factors in model organisms (e.g., Daphnia magna) .

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